{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two pyrazole rings, each substituted with a 2-methylpropyl group, and connected through a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of Pyrazole Rings: The initial step involves the synthesis of 1-(2-methylpropyl)-1H-pyrazole. This can be achieved through the reaction of hydrazine hydrate with 2-methylpropanal in the presence of an acid catalyst.
Methylation: The next step involves the methylation of the pyrazole rings. This can be done using formaldehyde and a suitable base, such as sodium hydroxide, to form the methylene bridge between the two pyrazole rings.
Amine Formation: The final step involves the introduction of the amine group. This can be achieved through the reaction of the intermediate compound with ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of these reactions are often the corresponding pyrazole N-oxides.
Reduction: This compound can also undergo reduction reactions, particularly at the pyrazole rings. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions can occur at the pyrazole rings, where hydrogen atoms can be replaced by various substituents. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Bromine, iodine, alkyl halides, acyl chlorides.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: This compound is used as a building block for the synthesis of more complex molecules
Biology: Pyrazole derivatives, including this compound, have shown potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents. They are studied for their interactions with biological targets and their effects on cellular processes.
Medicine: Due to its biological activity, this compound is investigated for its potential therapeutic applications. It has been studied for its potential use in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of {[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways. The exact molecular pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methylpropyl)-1H-pyrazole
- 1-(2-methylpropyl)-1H-pyrazol-4-ylamine
- 1-(2-methylpropyl)-1H-pyrazol-3-ylamine
Uniqueness
{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of two pyrazole rings connected by a methylene bridge, which imparts distinct chemical and biological properties. This structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound in scientific research and industrial applications.
Properties
Molecular Formula |
C16H27N5 |
---|---|
Molecular Weight |
289.42 g/mol |
IUPAC Name |
1-[1-(2-methylpropyl)pyrazol-3-yl]-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]methanamine |
InChI |
InChI=1S/C16H27N5/c1-13(2)10-20-6-5-16(19-20)9-17-7-15-8-18-21(12-15)11-14(3)4/h5-6,8,12-14,17H,7,9-11H2,1-4H3 |
InChI Key |
HMOHPGQVOJVENS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC(=N1)CNCC2=CN(N=C2)CC(C)C |
Origin of Product |
United States |
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